molecular formula C14H10F2O2 B6416631 2-Fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid CAS No. 1182977-19-0

2-Fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid

Cat. No.: B6416631
CAS No.: 1182977-19-0
M. Wt: 248.22 g/mol
InChI Key: SDWOYILUQUXPPR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-fluorobenzoic acid and 5-fluoro-2-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid is unique due to its dual fluorine substitution, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

2-fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-4-10(15)7-12(8)9-3-5-11(14(17)18)13(16)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWOYILUQUXPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681149
Record name 3,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182977-19-0
Record name 3,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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